molecular formula C20H14N2O4 B5711010 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole

Cat. No.: B5711010
M. Wt: 346.3 g/mol
InChI Key: KUOWQIBQIUIWPT-UHFFFAOYSA-N
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Description

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole is an organic compound with a complex structure that includes a benzoxazole ring substituted with a methyl group and a phenyl group that is further substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Materials Science: The compound’s aromatic structure allows for strong π-π interactions, contributing to the stability and properties of materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-13-5-10-19-18(11-13)21-20(26-19)14-3-2-4-17(12-14)25-16-8-6-15(7-9-16)22(23)24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWQIBQIUIWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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